molecular formula C11H10N2O2 B8408288 4-(Pyridin-2-ylmethoxy)pyridin-2(1H)-one

4-(Pyridin-2-ylmethoxy)pyridin-2(1H)-one

Cat. No. B8408288
M. Wt: 202.21 g/mol
InChI Key: MUYUUYSIMYNEMX-UHFFFAOYSA-N
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Patent
US09296743B2

Procedure details

4-(Pyridin-2-ylmethoxy)pyridine 1-oxide (9.0 g, 45 mmol) was heated to 140° C. in acetic anhydride (100 mL) for 2 h. The solution was concentrated and then heated at 80° C. for 1 h in a mixture of MeOH (50 mL) and H2O (50 mL). The resultant black solution was concentrated and the residue was dissolved in hot i-PrOH (40 ml). Et2O (250 mL) was added and the mixture was placed in the freezer for 16 h. The solid was filtered off to provide the title compound (1.9 g, 21%) as a brown solid: 1H NMR (300 MHz, DMSO-d6) δ 11.13 (br s, 1H), 8.58 (d, J=4.7 Hz, 1H), 7.85 (overlapping ddd, J=7.9, 1.6 Hz, 1H), 7.49 (d, J=7.9 Hz, 1H), 7.38-7.34 (m, 1H), 7.26 (d, J=7.3 Hz, 1H), 5.96 (dd, J=7.3, 2.5 Hz, 1H), 5.76 (d, J=3.4 Hz, 1H), 5.12 (s, 2H).
Name
4-(Pyridin-2-ylmethoxy)pyridine 1-oxide
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][O:8][C:9]1[CH:14]=[CH:13][N+:12]([O-])=[CH:11][CH:10]=1.C(OC(=O)C)(=[O:18])C>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][O:8][C:9]1[CH:14]=[CH:13][NH:12][C:11](=[O:18])[CH:10]=1

Inputs

Step One
Name
4-(Pyridin-2-ylmethoxy)pyridine 1-oxide
Quantity
9 g
Type
reactant
Smiles
N1=C(C=CC=C1)COC1=CC=[N+](C=C1)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The resultant black solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in hot i-PrOH (40 ml)
ADDITION
Type
ADDITION
Details
Et2O (250 mL) was added
FILTRATION
Type
FILTRATION
Details
The solid was filtered off

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=C(C=CC=C1)COC1=CC(NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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